molecular formula C17H12F3N5O3 B14978271 7-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B14978271
M. Wt: 391.30 g/mol
InChI Key: MELGTSPDWRLROF-UHFFFAOYSA-N
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Description

7-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic compound that features a trifluoromethyl group, a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core, and a 3,5-dimethoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

7-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pressures, and the use of specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

7-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)pyr

Properties

Molecular Formula

C17H12F3N5O3

Molecular Weight

391.30 g/mol

IUPAC Name

11-(3,5-dimethoxyphenyl)-4-(trifluoromethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C17H12F3N5O3/c1-27-10-5-9(6-11(7-10)28-2)24-4-3-13-12(14(24)26)8-21-16-22-15(17(18,19)20)23-25(13)16/h3-8H,1-2H3

InChI Key

MELGTSPDWRLROF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C(F)(F)F)OC

Origin of Product

United States

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